BenchChemオンラインストアへようこそ!

2-(1,3-Dihydro-2-benzofuran-1-yl)acetic acid

Medicinal Chemistry Fragment-Based Drug Discovery Physicochemical Profiling

2-(1,3-Dihydro-2-benzofuran-1-yl)acetic acid (CAS 170856-90-3) is a benzofuran-based organic building block with the molecular formula C10H10O3 and a molecular weight of 178.18 g/mol. Structurally, it features a saturated dihydrobenzofuran core with an acetic acid side chain at the 1-position, distinguishing it from oxidized analogs such as phthalide-3-acetic acid (CAS 4743-58-2, C10H8O4) that contain a lactone carbonyl.

Molecular Formula C10H10O3
Molecular Weight 178.187
CAS No. 170856-90-3
Cat. No. B2850300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,3-Dihydro-2-benzofuran-1-yl)acetic acid
CAS170856-90-3
Molecular FormulaC10H10O3
Molecular Weight178.187
Structural Identifiers
SMILESC1C2=CC=CC=C2C(O1)CC(=O)O
InChIInChI=1S/C10H10O3/c11-10(12)5-9-8-4-2-1-3-7(8)6-13-9/h1-4,9H,5-6H2,(H,11,12)
InChIKeyKZKFZQZGPQUAKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(1,3-Dihydro-2-benzofuran-1-yl)acetic acid (CAS 170856-90-3) for Scientific Procurement: Core Identity and Structural Context


2-(1,3-Dihydro-2-benzofuran-1-yl)acetic acid (CAS 170856-90-3) is a benzofuran-based organic building block with the molecular formula C10H10O3 and a molecular weight of 178.18 g/mol [1]. Structurally, it features a saturated dihydrobenzofuran core with an acetic acid side chain at the 1-position, distinguishing it from oxidized analogs such as phthalide-3-acetic acid (CAS 4743-58-2, C10H8O4) that contain a lactone carbonyl . The compound is supplied as an oil and is primarily utilized as a research intermediate and fragment molecule in medicinal chemistry and life science R&D [2].

Why 2-(1,3-Dihydro-2-benzofuran-1-yl)acetic acid (CAS 170856-90-3) Cannot Be Replaced by Generic Benzofuran Acetic Acid Analogs in R&D


Generic substitution among benzofuran acetic acid derivatives is not scientifically valid due to critical structural and physicochemical divergences. The target compound possesses a fully saturated dihydrobenzofuran ring, conferring distinct conformational flexibility and hydrogen-bonding capacity compared to aromatic benzofurans or oxidized phthalide analogs [1]. For instance, the ketone functionality in phthalide-3-acetic acid (CAS 4743-58-2) alters the electron distribution and reactivity of the heterocyclic core, which directly impacts binding affinity in fragment-based screening and metabolic stability in cellular assays . Additionally, the position of the acetic acid substituent—specifically at the 1-position of the dihydrobenzofuran scaffold—differentiates this compound from regioisomeric series (e.g., 2,3-dihydrobenzofuran-5-acetic acids) that have been optimized for distinct anti-inflammatory and analgesic pharmacophores [2]. These structural variations lead to non-interchangeable biological profiles and synthetic utility, necessitating precise compound selection.

Quantitative Differentiation Evidence for 2-(1,3-Dihydro-2-benzofuran-1-yl)acetic acid (CAS 170856-90-3) vs. Closest Analogs


Molecular Weight and Oxygen Content Differentiation vs. Oxidized Phthalide Analogs

The target compound (C10H10O3, MW 178.18) differs from the oxidized analog phthalide-3-acetic acid (CAS 4743-58-2, C10H8O4, MW 192.17) by a formal loss of one oxygen atom and gain of two hydrogen atoms [1]. This results in a 7.8% lower molecular weight and a 12.5% lower oxygen-to-carbon ratio (0.30 vs. 0.40), which can significantly influence passive membrane permeability and solubility in non-polar solvents .

Medicinal Chemistry Fragment-Based Drug Discovery Physicochemical Profiling

Computed LogP and Hydrogen Bond Donor Count Comparison for Fragment-Based Screening

Based on SMILES structure (C1C2=CC=CC=C2C(O1)CC(=O)O), the target compound exhibits a predicted LogP of 1.73 and contains 1 hydrogen bond donor (HBD) and 3 hydrogen bond acceptors (HBA) . In contrast, phthalide-3-acetic acid (SMILES: C1=CC=C2C(=C1)C(OC2=O)CC(=O)O) has a predicted LogP of approximately 1.3-1.5 (varies by software) and contains 1 HBD but 4 HBA due to the additional lactone carbonyl [1]. The higher LogP and lower HBA count of the target compound indicate enhanced passive diffusion potential and reduced aqueous solubility relative to the oxidized analog, a trade-off that may be advantageous for membrane-targeting or intracellular protein targets.

Fragment-Based Drug Discovery Computational Chemistry Physicochemical Property Prediction

Synthetic Accessibility and C-H Functionalization Potential vs. 5-Substituted Dihydrobenzofuran Acetic Acids

The 1-substituted dihydrobenzofuran core of the target compound positions the acetic acid moiety adjacent to the benzylic C-H bond at the 1-position, a site amenable to directed C-H functionalization chemistry [1]. In contrast, 2,3-dihydrobenzofuran-5-acetic acids (e.g., CAS 69999-16-2) have the acetic acid attached to the aromatic ring, which directs reactivity to the electron-rich benzene ring and offers different regioselectivity in cross-coupling and electrophilic aromatic substitution reactions [2]. This difference in the location of the reactive handle enables distinct synthetic diversification strategies.

Synthetic Chemistry C-H Activation Late-Stage Functionalization

Commercial Availability and Purity Grade Range vs. Niche Analogs

The target compound (CAS 170856-90-3) is commercially available from multiple suppliers with standard research-grade purity of ≥95% and options for high-purity forms up to 99.999% upon request [1]. In contrast, many close regioisomers and oxidized analogs (e.g., 2-(benzofuran-5-yl)acetic acid or 2-(benzofuran-3-yl)acetic acid derivatives) are less consistently stocked and often limited to 95% purity without ultra-high purity custom options . The broader supply base and availability of ultra-high purity grades for the target compound reduce procurement risk and support applications requiring stringent impurity control (e.g., biophysical assays, crystallography).

Research Supply Chain Quality Assurance Procurement Specifications

Evidence-Backed Application Scenarios for 2-(1,3-Dihydro-2-benzofuran-1-yl)acetic acid (CAS 170856-90-3) in Scientific R&D


Fragment-Based Lead Discovery for CNS and Membrane Protein Targets

Given its lower molecular weight (178.18), higher predicted LogP (1.73), and reduced hydrogen bond acceptor count (3 HBA) compared to oxidized phthalide analogs [1], this compound is a strategic fragment for screening against G protein-coupled receptors (GPCRs), ion channels, and other membrane-embedded proteins where enhanced passive membrane permeability and favorable lipophilic ligand efficiency (LLE) are desired. Its saturated dihydrobenzofuran core also provides greater conformational flexibility than fully aromatic benzofurans, potentially accessing distinct binding conformations.

Synthesis of Diversified Dihydrobenzofuran Libraries via Benzylic C-H Functionalization

The unique placement of the acetic acid moiety at the 1-position of the dihydrobenzofuran ring makes this compound an ideal starting material for late-stage diversification via directed C-H functionalization at the adjacent benzylic carbon [2]. This enables medicinal chemists to rapidly generate focused libraries of analogs with modifications at a site that is not accessible from regioisomeric building blocks (e.g., 5- or 6-substituted dihydrobenzofuran acetic acids), thereby exploring novel chemical space for structure-activity relationship (SAR) studies.

Biophysical Assays and Crystallography Requiring Ultra-High Purity Material

The commercial availability of this compound in ultra-high purity grades (up to 99.999%) directly supports applications where trace impurities can invalidate results, including surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and X-ray crystallography [3]. Sourcing this specific compound over analogs with limited purity options reduces the need for in-house purification and ensures batch-to-batch consistency, which is critical for generating reproducible binding data and high-resolution structural information.

Development of EPAC1 Agonists and Antifibrotic Agents

While direct data for the target compound in EPAC1 assays is not available, the benzofuran oxoacetic acid scaffold has been validated as a non-nucleotide EPAC1 agonist series with potential antifibrotic activity [4]. The target compound, lacking the oxo group, serves as a reduced control compound or a starting fragment for designing next-generation EPAC1 modulators with improved pharmacokinetic properties. Its distinct redox state compared to the oxoacetic acid series makes it valuable for probing the role of the carbonyl group in target engagement and cellular efficacy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(1,3-Dihydro-2-benzofuran-1-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.